molecular formula C8H8O2 B2722542 (1R,2R)-2-(Furan-2-yl)cyclopropane-1-carbaldehyde CAS No. 2350863-27-1

(1R,2R)-2-(Furan-2-yl)cyclopropane-1-carbaldehyde

Cat. No. B2722542
CAS RN: 2350863-27-1
M. Wt: 136.15
InChI Key: IVNQWQFFVFIOLT-NKWVEPMBSA-N
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Description

(1R,2R)-2-(Furan-2-yl)cyclopropane-1-carbaldehyde is a cyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized by the reaction of furan with cyclopropanecarboxaldehyde, and it has been found to exhibit unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(Furan-2-yl)cyclopropane-1-carbaldehyde is not fully understood. However, studies have shown that it exhibits potent antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the activity of various enzymes, including topoisomerase II and histone deacetylase, which are involved in cancer cell proliferation.
Biochemical and physiological effects:
(1R,2R)-2-(Furan-2-yl)cyclopropane-1-carbaldehyde has been found to exhibit various biochemical and physiological effects. In addition to its antitumor activity, it has been found to exhibit anti-inflammatory and analgesic activity. It has also been found to exhibit potent antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

The advantages of using (1R,2R)-2-(Furan-2-yl)cyclopropane-1-carbaldehyde in lab experiments include its ease of synthesis, high purity, and unique biochemical and physiological effects. However, its limitations include its high cost and limited availability.

Future Directions

There are several future directions for the research and development of (1R,2R)-2-(Furan-2-yl)cyclopropane-1-carbaldehyde. These include:
1. Investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases.
2. Development of new synthetic routes for the production of (1R,2R)-2-(Furan-2-yl)cyclopropane-1-carbaldehyde and its derivatives.
3. Investigation of its potential as a precursor for the synthesis of various functional materials.
4. Study of its mechanism of action and identification of its molecular targets.
5. Investigation of its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.
In conclusion, (1R,2R)-2-(Furan-2-yl)cyclopropane-1-carbaldehyde is a cyclic organic compound that exhibits unique biochemical and physiological effects. It has potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. Further research is needed to fully understand its mechanism of action and identify its molecular targets.

Synthesis Methods

The synthesis of (1R,2R)-2-(Furan-2-yl)cyclopropane-1-carbaldehyde involves the reaction of furan with cyclopropanecarboxaldehyde. The reaction is catalyzed by a Lewis acid catalyst, such as boron trifluoride etherate, and is carried out under reflux conditions. The resulting product is a white crystalline solid that can be purified by recrystallization.

Scientific Research Applications

(1R,2R)-2-(Furan-2-yl)cyclopropane-1-carbaldehyde has been extensively studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, this compound has been used as a building block for the synthesis of various cyclic compounds. In medicinal chemistry, it has been found to exhibit potent antitumor activity and is being investigated as a potential anticancer agent. In material science, it has been used as a precursor for the synthesis of various functional materials.

properties

IUPAC Name

(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c9-5-6-4-7(6)8-2-1-3-10-8/h1-3,5-7H,4H2/t6-,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNQWQFFVFIOLT-NKWVEPMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=CO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C2=CC=CO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-(Furan-2-yl)cyclopropane-1-carbaldehyde

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